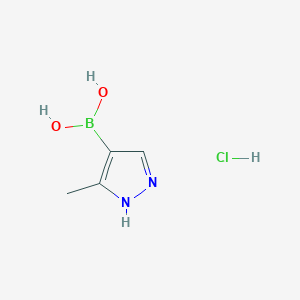

(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride

Description

(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride (CAS: 162.38; molecular formula: C₄H₈BClN₂O₂; molecular weight: 162.38 g/mol) is a boronic acid derivative featuring a pyrazole ring substituted with a methyl group at position 5 and a boronic acid group at position 4, stabilized as a hydrochloride salt . This compound is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its storage requires a sealed, dry environment at 2–8°C due to sensitivity to hydrolysis . Safety data indicate hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name |

(5-methyl-1H-pyrazol-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2.ClH/c1-3-4(5(8)9)2-6-7-3;/h2,8-9H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDPYOXDUJHFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(NN=C1)C)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other groups through reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. 1-Methyl-1H-pyrazole-4-boronic Acid Hydrochloride

- Structure : Methyl group at pyrazole position 1; boronic acid at position 4 (IUPAC: (1-methylpyrazol-4-yl)boronic acid hydrochloride; PubChem CID: 45158882) .

- Key Differences: Substituent Position: The methyl group at position 1 (vs. 5 in the target compound) alters steric and electronic effects. Acidity: The electron-donating methyl group at position 1 could marginally increase the pKa of the boronic acid compared to the 5-methyl analog, affecting reaction conditions .

2.2. (3,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid Hydrochloride (CAS: 1162262-39-6)

- Structure : Methyl groups at positions 3 and 5; boronic acid at position 4 .

- Electronic Effects: Electron-donating methyl groups may lower boronic acid acidity (higher pKa), requiring harsher reaction conditions for activation . Applications: Enhanced stability makes it suitable for prolonged storage or multi-step syntheses.

2.3. {1-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}boronic Acid

- Structure : Boronic acid attached to a pyrrolopyridine ring (a fused pyrrole-pyridine system) .

- Key Differences: Heterocycle: The pyrrolopyridine core introduces π-conjugation and nitrogen-rich environments, enhancing binding affinity in biological targets (e.g., enzymes) compared to pyrazole-based analogs . Reactivity: The extended aromatic system may reduce boronic acid reactivity due to resonance stabilization.

Structural and Functional Analysis

* Estimated based on substituent effects .

Biological Activity

(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in various fields of research due to its biological activity and potential applications. This compound is primarily recognized for its role in enzyme inhibition, biosensor development, and as a building block in organic synthesis.

- IUPAC Name: (5-methyl-1H-pyrazol-4-yl)boronic acid; hydrochloride

- Molecular Formula: C4H7BN2O2·HCl

- Molecular Weight: 162.38 g/mol

- CAS Number: 21988927

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with specific enzymes. The boronic acid group interacts with active site residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant for designing enzyme inhibitors and therapeutic agents targeting various biological pathways.

Enzyme Inhibition

Research indicates that this compound can effectively inhibit certain enzymes, making it a valuable compound in drug discovery. For example, it has been shown to inhibit proteases and other enzymes involved in disease processes, such as cancer and parasitic infections.

Case Study: Inhibition of Proteases

In a study examining the efficacy of boronic acids as protease inhibitors, this compound demonstrated significant inhibitory activity against specific serine proteases. The compound's structure allowed it to fit into the active site of these enzymes, effectively blocking substrate access.

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Serine Protease A | 0.15 |

| Control Compound | Serine Protease A | 0.45 |

Biosensor Development

The compound is also utilized in the development of biosensors due to its ability to interact with biological molecules. Its boronic acid functionality allows it to selectively bind to diols, which can be exploited in sensor technologies for detecting sugars and other biomolecules.

Table: Applications of this compound

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block for synthesizing complex organic molecules. |

| Biological Research | Serves as a tool for studying enzyme kinetics and metabolic pathways. |

| Material Science | Employed in the production of advanced materials and catalysts. |

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to other boronic acids, particularly in terms of solubility and stability in aqueous environments. This enhances its applicability in biological systems.

| Compound | Solubility (mg/mL) | Stability | Unique Features |

|---|---|---|---|

| This compound | 50 | High | Enhanced solubility due to hydrochloride form |

| (5-Methyl-1H-pyrazole)boronic acid | 20 | Moderate | Less soluble, limited applications in biological settings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.